Ethyl 3-(aminomethyl)-2-furoate
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Overview
Description
Ethyl 3-(aminomethyl)-2-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring, an ester group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(aminomethyl)-2-furoate typically involves the reaction of ethyl 3-(chloromethyl)-2-furoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-2-furoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl 3-(hydroxymethyl)-2-furoate.
Substitution: Various substituted furoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(aminomethyl)-2-furoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(aminomethyl)-2-furoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(aminomethyl)-2-furoate
- Ethyl 3-(aminomethyl)-2-thiophene carboxylate
- Ethyl 3-(aminomethyl)-2-pyrrole carboxylate
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with thiophene or pyrrole rings. This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
Ethyl 3-(aminomethyl)-2-furoate, with the CAS number 944467-96-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₂ClNO₃
- Molecular Weight : 205.64 g/mol
- Structural Formula : this compound Structure
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. This pathway is often dysregulated in cancer and other hyperproliferative diseases .
Key Mechanisms:
- Inhibition of p70S6K : this compound has been shown to inhibit p70S6K, a serine-threonine kinase involved in protein synthesis and cell cycle regulation. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine production and immune responses, which could be beneficial in treating inflammatory diseases .
Antitumor Activity
Several studies have reported the antitumor potential of this compound. In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study highlighted its efficacy against breast cancer cells, where it significantly reduced cell viability and induced caspase-dependent apoptosis .
Anti-inflammatory Activity
This compound also shows promise in reducing inflammation. In animal models of arthritis, administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions .
Case Studies
- Breast Cancer Study : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis markers, including increased caspase activity and PARP cleavage .
- Arthritis Model : In a murine model of collagen-induced arthritis, treatment with this compound resulted in reduced paw swelling and joint destruction compared to control groups. Histological analysis confirmed decreased inflammatory infiltrates in treated animals .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Molecular Weight | Mechanism of Action | Biological Activity |
---|---|---|---|---|
This compound | 944467-96-3 | 205.64 g/mol | PI3K/Akt pathway inhibition | Antitumor, anti-inflammatory |
Miconazole | 23593-75-1 | 416.5 g/mol | Ergosterol synthesis inhibition | Antifungal |
Ethyl Furoate | 614-99-3 | N/A | Various metabolic pathways | Nematicidal |
Properties
IUPAC Name |
ethyl 3-(aminomethyl)furan-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-2-11-8(10)7-6(5-9)3-4-12-7;/h3-4H,2,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSQQODMRQBDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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